molecular formula C7H10O4 B3819673 4-(allyloxy)-4-oxobutanoic acid

4-(allyloxy)-4-oxobutanoic acid

Cat. No.: B3819673
M. Wt: 158.15 g/mol
InChI Key: MBYVZGBOJWAZJZ-UHFFFAOYSA-N
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Description

4-(Allyloxy)-4-oxobutanoic acid is an organic compound with the molecular formula C7H10O4. It is characterized by the presence of an allyloxy group attached to a butanoic acid backbone, which also contains a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Allyloxy)-4-oxobutanoic acid can be synthesized through several methods:

    Esterification and Hydrolysis: One common method involves the esterification of 4-hydroxybutanoic acid with allyl alcohol, followed by oxidation to introduce the ketone group.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with an appropriate ester or acid chloride, followed by hydrolysis to yield the desired product.

    Aldol Condensation: This method involves the condensation of an aldehyde with an ester, followed by hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and oxidation processes. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Secondary alcohols.

    Substitution: Allyl-substituted derivatives.

Scientific Research Applications

4-(Allyloxy)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of polymers and resins, where its unique reactivity can be exploited.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-4-oxobutanoic acid involves its ability to undergo various chemical transformations. The allyloxy group can participate in reactions that form epoxides or diols, which can further react to form more complex structures. The ketone group can be reduced or substituted, allowing for the formation of a wide range of derivatives. These transformations are facilitated by the compound’s ability to act as both a nucleophile and an electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(Allyloxy)benzaldehyde: Similar in structure but contains a benzene ring instead of a butanoic acid backbone.

    4-Hydroxy-4-oxobutanoic acid: Lacks the allyloxy group but has similar reactivity due to the presence of the ketone and carboxylic acid groups.

    Allyl acetoacetate: Contains an allyl group and a ketone, similar to 4-(allyloxy)-4-oxobutanoic acid, but with a different backbone structure.

Uniqueness

This compound is unique due to the combination of its allyloxy and ketone functional groups, which provide a versatile platform for various chemical reactions. This dual functionality allows for a wide range of synthetic applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-oxo-4-prop-2-enoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYVZGBOJWAZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of allyl alcohol (2.27 g, 39.0 mmol) in dichloromethane (60 ml), triethylamine (6.27 ml, 4.55 mmol) was added, then succinic anhydride (3.00 g, 30.0 mmol) was slowly added; the mixture was stirred at rt overnight. Then the mixture was diluted in dichloromethane and washed with 5% solution of NaH2PO4 (2×80 mL). The organic layer was dried over sodium sulfate, filtered and evaporated in vacuo, affording 3.90 g of desired product as a colourless oil.
Quantity
2.27 g
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reactant
Reaction Step One
Quantity
6.27 mL
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reactant
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60 mL
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solvent
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3 g
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reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of commercially available succinic anhydride (2.00 g, 20.0 mmol) in dichloromethane (10 ml) were added allyl alcohol (1.75 g, 30.1 mmol), N,N-diisopropylethylamine (3.88 g, 30.1 mmol) and 4-(N,N-dimethylamino)pyridine (10 mg) at room temperature. The mixture was stirred for 1 hour, then 1N hydrochloric acid was added thereto, and the resulting solution was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to afford crude allyl hydrogen succinate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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